Dimethyl cyclobutane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of cyclobutane, featuring two ester groups attached to the same carbon atom.
Mechanism of Action
Target of Action
Dimethyl cyclobutane-1,1-dicarboxylate is an organic compound
Mode of Action
It is known to be used as a solvent and plasticizer in various industrial applications . It can also be used in organic synthesis reactions as a solvent or catalyst .
Biochemical Pathways
It is known to be involved in the synthesis of certain high molecular weight materials .
Result of Action
It is known that the combustion products of this compound include carbon dioxide and water .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a flammable liquid with a low flash point , which means it can easily ignite under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl cyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobutane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Dimethyl cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutane-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Cyclobutane-1,1-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: this compound is utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Dimethyl cyclobutane-1,2-dicarboxylate: Similar in structure but with ester groups on adjacent carbon atoms.
Diethyl cyclobutane-1,1-dicarboxylate: Similar but with ethyl ester groups instead of methyl
Uniqueness: Dimethyl cyclobutane-1,1-dicarboxylate is unique due to the positioning of its ester groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its isomers and analogs. This structural feature makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-72-3 | |
Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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